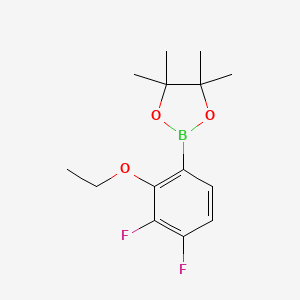

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13788091

Molecular Formula: C14H19BF2O3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19BF2O3 |

|---|---|

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | 2-(2-ethoxy-3,4-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C14H19BF2O3/c1-6-18-12-9(7-8-10(16)11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 |

| Standard InChI Key | KWXACXZUZKBBJP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)OCC |

Introduction

3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester is a boronic acid derivative that plays a crucial role in organic synthesis, particularly in cross-coupling reactions. This compound is characterized by its unique structure, featuring a phenyl ring with two fluorine atoms at the 3 and 4 positions and an ethoxy group at the 2 position, along with a boron atom connected to a pinacol group .

Chemical Reactivity

This compound is highly reactive in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it forms stable carbon-carbon bonds. The presence of palladium catalysts and bases like potassium carbonate is essential for promoting these reactions efficiently.

Synthesis Methods

The synthesis of 3,4-Difluoro-2-ethoxyphenylboronic acid pinacol ester typically involves several steps under specific conditions, including an inert atmosphere (nitrogen or argon) and solvents like tetrahydrofuran or dimethylformamide. Palladium catalysts are crucial for facilitating these reactions efficiently.

Applications in Organic Synthesis

This compound is widely used in medicinal chemistry and material science due to its ability to form complex organic molecules through cross-coupling reactions. Its applications extend to various fields where the formation of stable carbon-carbon bonds is necessary.

Research Findings and Future Directions

Recent research highlights the versatility of boronic acid derivatives in organic synthesis. The use of palladium catalysts remains a cornerstone in these reactions, though efforts are being made to explore alternative catalysts due to palladium's cost and toxicity . Future studies may focus on optimizing synthesis conditions and exploring new applications in emerging fields like biotechnology and nanotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume